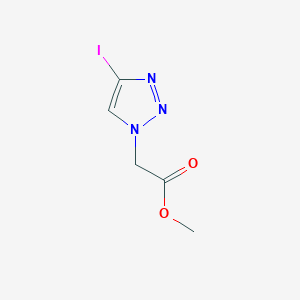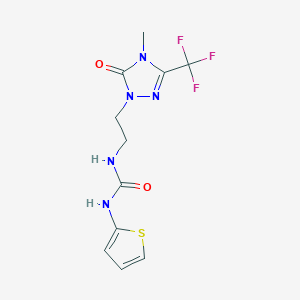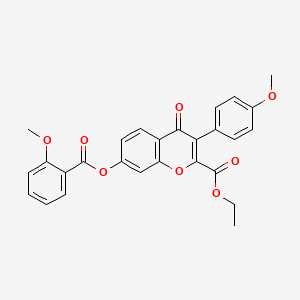
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide, also known as MTIP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MTIP is a selective inhibitor of the dopamine D3 receptor, which is implicated in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. In
作用机制
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide is a selective antagonist of the dopamine D3 receptor, which belongs to the family of G protein-coupled receptors (GPCRs). The dopamine D3 receptor is predominantly expressed in the mesolimbic pathway, which is involved in reward processing and addiction. N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide binds to the D3 receptor with high affinity and blocks its activation by dopamine, leading to a decrease in the release of dopamine in the mesolimbic pathway. This mechanism of action is thought to underlie the therapeutic effects of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide in addiction and other disorders.
Biochemical and Physiological Effects:
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, glutamate, and GABA. In animal models, N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has been found to increase the release of glutamate in the prefrontal cortex, which is implicated in cognitive function and memory. N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has also been shown to reduce the release of GABA in the striatum, which is involved in motor control. These effects suggest that N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide may have a broad range of physiological and biochemical effects that could be exploited for therapeutic purposes.
实验室实验的优点和局限性
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has several advantages for laboratory experiments, including its high selectivity for the D3 receptor, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects on other GPCRs.
未来方向
There are several future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other disorders, and the elucidation of its molecular mechanism of action. One promising direction is the use of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide as a tool compound for studying the role of the dopamine D3 receptor in various physiological and pathological processes. Another direction is the development of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide derivatives with improved pharmacological properties, such as increased solubility and selectivity. Overall, the potential therapeutic applications of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide and its unique mechanism of action make it an exciting area of research for the future.
合成方法
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide involves several steps, starting from the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-prop-2-enoylpiperidine-3-carboxamide to yield N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide. The purity and yield of N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide can be improved by recrystallization and chromatography techniques.
科学研究应用
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has shown promising results in reducing drug-seeking behavior in addiction models, improving cognitive function in animal models of schizophrenia, and attenuating motor deficits in Parkinson's disease models. N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide has also been investigated for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-prop-2-enoylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-11(17)16-6-4-5-10(7-16)12(18)15-13-14-9(2)8-19-13/h3,8,10H,1,4-7H2,2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJIEFEWCMRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)piperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3011468.png)
![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)


![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011482.png)
![4-[[(2-Cyclopentylacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B3011483.png)


![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)